sodium;6-oxo-3,7-dihydropurin-2-olate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Teriflunomide involves the reaction of 4-trifluoromethylphenyl isocyanate with ethyl cyanoacetate to form an intermediate, which is then hydrolyzed to produce Teriflunomide . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Teriflunomide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Teriflunomide undergoes various chemical reactions, including:
Oxidation: Teriflunomide can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: Teriflunomide can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Teriflunomide, which can have different pharmacological properties .
Scientific Research Applications
Teriflunomide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving pyrimidine synthesis and enzyme inhibition.
Biology: Teriflunomide is studied for its effects on cellular processes and immune modulation.
Medicine: It is primarily used in the treatment of multiple sclerosis and is being investigated for other autoimmune diseases.
Industry: Teriflunomide is produced on an industrial scale for pharmaceutical use.
Mechanism of Action
Teriflunomide exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, including activated T cells, which are thought to drive the disease process in multiple sclerosis . Teriflunomide also blocks the transcription factor NF-κB and inhibits tyrosine kinase enzymes at high doses .
Comparison with Similar Compounds
Leflunomide: The parent compound of Teriflunomide, which is converted into Teriflunomide in vivo.
Methotrexate: Another immunomodulatory drug used in the treatment of autoimmune diseases.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Uniqueness: Teriflunomide is unique in its specific inhibition of dihydroorotate dehydrogenase, which distinguishes it from other immunomodulatory drugs that may have broader mechanisms of action .
Properties
IUPAC Name |
sodium;6-oxo-3,7-dihydropurin-2-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2.Na/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDXLLDCXWUUKY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N4NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.